molecular formula C26H29N5O2 B11266422 N-(1-benzylpiperidin-4-yl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

N-(1-benzylpiperidin-4-yl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B11266422
M. Wt: 443.5 g/mol
InChI Key: WSYATMLUPXPCBM-UHFFFAOYSA-N
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Description

N-(1-BENZYLPIPERIDIN-4-YL)-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE is a complex organic compound that features a piperidine ring, a benzyl group, and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYLPIPERIDIN-4-YL)-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with piperidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYLPIPERIDIN-4-YL)-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinoline derivatives.

    Reduction: The carbonyl group in the indole derivative can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield quinoline derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(1-BENZYLPIPERIDIN-4-YL)-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-BENZYLPIPERIDIN-4-YL)-3-{8-METHYL-4-OXO-3H,4H,5H-PYR

Properties

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide

InChI

InChI=1S/C26H29N5O2/c1-18-7-8-22-21(15-18)24-25(29-22)26(33)31(17-27-24)14-11-23(32)28-20-9-12-30(13-10-20)16-19-5-3-2-4-6-19/h2-8,15,17,20,29H,9-14,16H2,1H3,(H,28,32)

InChI Key

WSYATMLUPXPCBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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